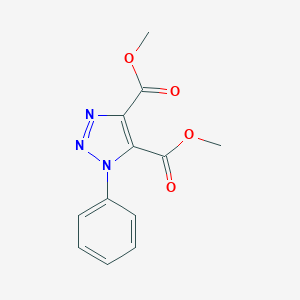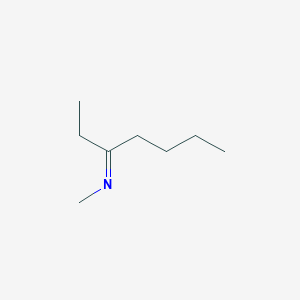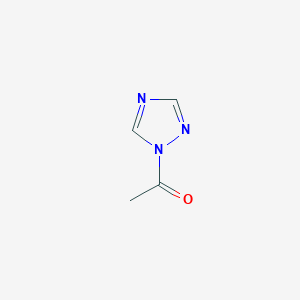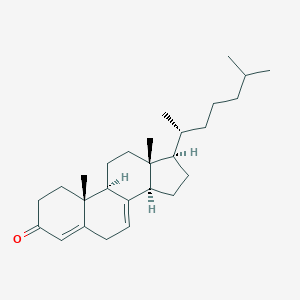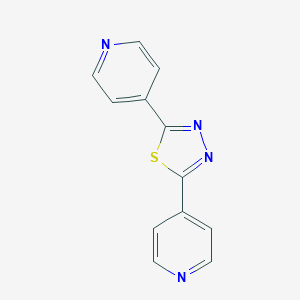
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
Overview
Description
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (hereafter referred to as 4-PTH) is a compound that has garnered interest due to its potential applications in various fields, including corrosion inhibition, crystal engineering, and as a ligand in coordination chemistry. The compound features a 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with pyridyl groups. This structure allows for interesting interactions and properties, as evidenced by the research conducted on this compound and its derivatives .
Synthesis Analysis
The synthesis of 4-PTH and its derivatives typically involves the cyclization of thiosemicarbazides under acidic conditions or reactions with phosphorus oxychloride in the presence of aromatic acids. These methods have been used to create a variety of 1,3,4-thiadiazole derivatives with different substituents on the thiadiazole ring or the pyridyl units, which can significantly alter the properties and potential applications of these compounds .
Molecular Structure Analysis
The molecular structure of 4-PTH has been studied using crystallography, revealing that the compound can exist in different polymorphic forms. In these structures, the pyridyl groups can be inclined at various angles to the central thiadiazole ring, which can influence the compound's packing and interactions in the solid state. These structural variations can have significant implications for the compound's physical properties and reactivity .
Chemical Reactions Analysis
4-PTH and its derivatives participate in various chemical reactions, including complexation with metals. For instance, zinc complexes with 4-PTH have been synthesized, showing that the ligand can coordinate to the metal through the nitrogen atoms of the pyridyl and diazole rings, forming complexes with interesting geometries. These coordination compounds can have potential applications in catalysis, material science, and as models for biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-PTH are influenced by its molecular structure. The compound has been found to be an effective corrosion inhibitor for mild steel in acidic media, with its efficiency being temperature-dependent and following the Langmuir isotherm model for adsorption on the steel surface. However, at low concentrations in certain acidic solutions, it can stimulate corrosion instead. The electronic properties of 4-PTH, obtained using quantum chemical approaches, have been correlated with its experimental efficiencies as a corrosion inhibitor .
Additionally, derivatives of 4-PTH have been synthesized with potential antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. These compounds have been characterized using various spectroscopic methods and their minimal inhibitory concentrations (MIC) have been reported, indicating their potential as bioactive agents .
Scientific Research Applications
1. Inorganic Anion-Mediated Supramolecular Entities
- Application Summary : This compound is used in the development of new families of synthetic molecular systems projecting neutral, bi-, or multi-H-bonding donor units. This is significant to acquire the desired selectivity within the fascinating area of anion recognition .
- Methods of Application : The reaction between a neutral 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole ligand (L) with acidic solutions containing either chloride, bromide, nitrate, phosphate, iodide, sulfate, hexafluorosilicate, fluoride, tetrafluoroborate or perchlorate anions, yields 16 new anion-mediated supramolecular entities .
- Results or Outcomes : The study identified the propensity of − H2PO4 into a cyclic hexameric cluster (H2PO4 −)6 stabilized by a bent ligand L via a combination of functionalities such as an amino group, pyridyl terminals, and a triazolyl core .
2. Counter-ion Influence on the Coordination Mode
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand bpo reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the bpo ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
3. Coordination Mode of the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
4. Building Blocks for Coordination Architectures
- Application Summary : This compound is used as a building block for coordination architectures .
- Methods of Application : The compound is used in the rational design and construction of functional coordination architectures, which rely upon the docile assemblages of organic ligands with metal centers .
- Results or Outcomes : The established structural motifs thus far (only considering the coordination interaction) is outlined, illustrating the broad range of coordination frameworks from discrete molecular architectures to infinite extended one-, two-, and three-dimensional (1-D, 2-D, and 3-D) networks .
5. Counter-ion Influence on the Coordination Mode
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
6. Building Blocks for Coordination Architectures
- Application Summary : This compound is used as a building block for coordination architectures .
- Methods of Application : The compound is used in the rational design and construction of functional coordination architectures, which rely upon the docile assemblages of organic ligands with metal centers .
- Results or Outcomes : The established structural motifs thus far (only considering the coordination interaction) is outlined, illustrating the broad range of coordination frameworks from discrete molecular architectures to infinite extended one-, two-, and three-dimensional (1-D, 2-D, and 3-D) networks .
Safety And Hazards
properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165224 | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
CAS RN |
15311-09-8 | |
| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15311-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



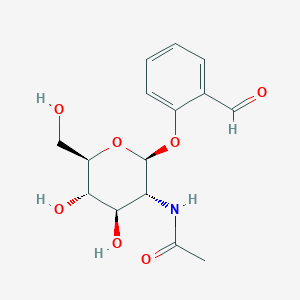
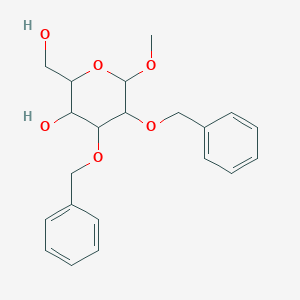
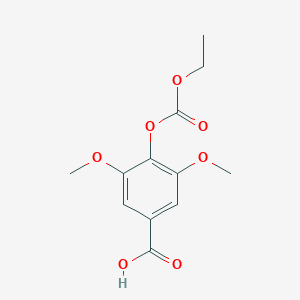
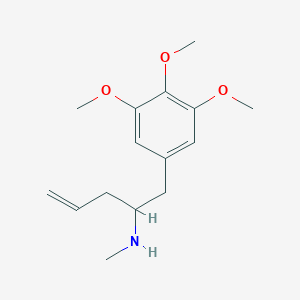
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

